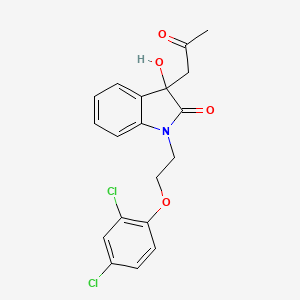

1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one

Description

1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one is a synthetic indolin-2-one derivative characterized by a complex substituent profile. Its core structure comprises an indolin-2-one scaffold modified at the 3-position with both a hydroxy group and a 2-oxopropyl moiety. The 1-position is substituted with a 2-(2,4-dichlorophenoxy)ethyl chain, introducing lipophilic and electron-withdrawing properties. This compound belongs to a class of molecules where structural variations significantly influence bioactivity and physicochemical behavior. Indolin-2-ones are recognized for diverse pharmacological roles, including anti-inflammatory and enzyme-inhibitory activities .

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2NO4/c1-12(23)11-19(25)14-4-2-3-5-16(14)22(18(19)24)8-9-26-17-7-6-13(20)10-15(17)21/h2-7,10,25H,8-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVVYAAYRPFJAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1(C2=CC=CC=C2N(C1=O)CCOC3=C(C=C(C=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 1-(2-(2,4-Dichlorophenoxy)ethyl)-3-hydroxy-3-(2-oxopropyl)indolin-2-one can be represented as follows:

- Molecular Formula : C16H14Cl2N2O3

- Molecular Weight : 353.20 g/mol

This compound features a dichlorophenoxy group, which is known for its herbicidal properties, and an indolinone core that may contribute to its biological activity.

-

Herbicidal Activity :

- The dichlorophenoxy moiety is associated with the inhibition of plant growth by mimicking auxin (a plant hormone), leading to uncontrolled growth and eventual plant death. This mechanism is similar to that of 2,4-D, which disrupts normal physiological processes in plants.

-

Antioxidant Properties :

- Studies suggest that compounds with indolinone structures exhibit antioxidant activities. This can help mitigate oxidative stress in cells, potentially offering protective effects against various diseases.

-

Antimicrobial Effects :

- Some derivatives of indolinone have shown antimicrobial properties against various pathogens. The specific activity of this compound in inhibiting bacterial or fungal growth remains to be fully elucidated.

Toxicological Profile

The toxicity profile of this compound is likely influenced by its structural components. The following aspects are critical:

- Acute Toxicity : Similar compounds have shown significant acute toxicity in animal models. The LD50 values for related compounds suggest that caution should be exercised in handling and application.

- Chronic Effects : Long-term exposure studies are needed to evaluate potential carcinogenic or reproductive effects.

Case Studies

-

Case Study on Herbicide Poisoning :

A study documented instances of poisoning due to accidental exposure to herbicides containing 2,4-D. Symptoms included gastrointestinal distress and neurological effects, highlighting the need for careful application practices in agricultural settings . -

Antioxidant Activity Assessment :

Research has shown that indolinone derivatives can reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in conditions associated with oxidative damage .

Data Table: Biological Activities

Future Directions

Further research is warranted to explore:

- In Vivo Studies : To assess the pharmacokinetics and long-term effects on mammalian systems.

- Mechanistic Studies : To understand the specific pathways through which this compound exerts its biological effects.

- Formulation Development : Investigating how this compound can be effectively formulated for agricultural use while minimizing toxicity risks.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of indolin-2-one derivatives are highly substituent-dependent. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Indolin-2-one Derivatives

Key Observations:

Bioactivity: The natural analog 3-hydroxy-3-(2-oxopropyl)indolin-2-one exhibits NO inhibition (IC₅₀ = 34 μM) in lipopolysaccharide-stimulated macrophages, attributed to its hydroxy and ketone groups, which may interact with cellular targets via hydrogen bonding or redox modulation . Its 2,4-dichlorophenoxyethyl group may enhance lipophilicity, improving membrane permeability compared to the natural analog .

Structural Impact: The 2,4-dichlorophenoxyethyl substituent introduces steric bulk and electron-withdrawing chlorine atoms, likely altering metabolic stability and target affinity compared to simpler analogs like the 2,6-dichlorophenyl derivative .

Synthetic vs. Natural Sources :

- Natural derivatives (e.g., ) often exhibit stereochemical complexity (e.g., S-configuration), which synthetic routes must replicate to preserve activity. The user’s compound, being synthetic, may require chiral resolution to match the natural analog’s efficacy .

Notes

- Contradictions arise in substituent effects: Chlorophenoxy groups (lipophilic) may enhance membrane penetration but reduce aqueous solubility, complicating formulation .

- Further studies should prioritize crystallographic data and in vivo models to validate hypotheses derived from in vitro assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.